molecular formula C4H5FN2 B13933503 4-fluoro-1-methyl-1H-imidazole

4-fluoro-1-methyl-1H-imidazole

Cat. No.: B13933503
M. Wt: 100.09 g/mol
InChI Key: GDIUDGHNTMUWOM-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a fluorine atom at the fourth position and a methyl group at the first position makes this compound unique. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the oxidative condensation of ketones and amidines, using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles and more complex heterocyclic compounds .

Scientific Research Applications

4-Fluoro-1-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H5FN2

Molecular Weight

100.09 g/mol

IUPAC Name

4-fluoro-1-methylimidazole

InChI

InChI=1S/C4H5FN2/c1-7-2-4(5)6-3-7/h2-3H,1H3

InChI Key

GDIUDGHNTMUWOM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)F

Origin of Product

United States

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